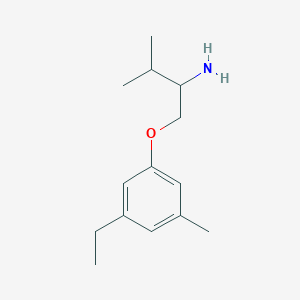
1-(3-Ethyl-5-methylphenoxy)-3-methylbutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL-: is an organic compound with the molecular formula C14H23NO It is a derivative of propylamine, characterized by the presence of an ethyl-m-tolyl group and a methoxy group attached to the propylamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- typically involves the reaction of 5-ethyl-m-tolyl alcohol with 2-methylpropylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to facilitate the reaction.
Catalyst: Acidic or basic catalysts to promote the formation of the desired product.
Solvent: Organic solvents such as toluene or ethanol to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides (Cl-, Br-), amines (NH2-).
Major Products Formed
Oxidation Products: Ketones, oxides.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated compounds, amine-substituted compounds.
Applications De Recherche Scientifique
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.
Receptor Interaction: Modulating receptor activity, which can influence cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- PROPYLAMINE, 1-[[(5-METHYL-M-TOLYL)OXY]METHYL]-2-METHYL-
- PROPYLAMINE, 1-[[(5-ETHYL-P-TOLYL)OXY]METHYL]-2-METHYL-
- PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-3-METHYL-
Uniqueness
PROPYLAMINE, 1-[[(5-ETHYL-M-TOLYL)OXY]METHYL]-2-METHYL- is unique due to the specific positioning of the ethyl and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C14H23NO |
|---|---|
Poids moléculaire |
221.34 g/mol |
Nom IUPAC |
1-(3-ethyl-5-methylphenoxy)-3-methylbutan-2-amine |
InChI |
InChI=1S/C14H23NO/c1-5-12-6-11(4)7-13(8-12)16-9-14(15)10(2)3/h6-8,10,14H,5,9,15H2,1-4H3 |
Clé InChI |
DHRZYVWPPODLKZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)C)OCC(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


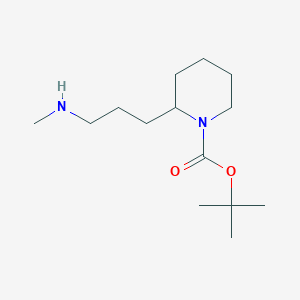
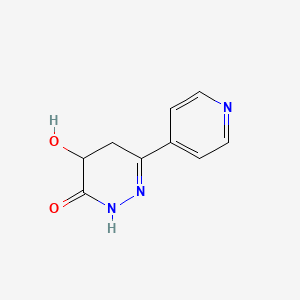


![2-Chloro-1-(7-(mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13964861.png)
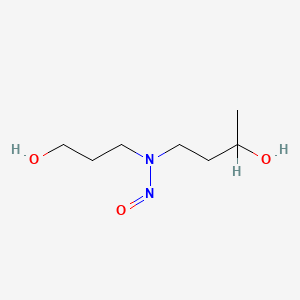
![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
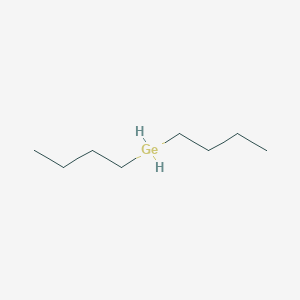
![2(1H)-Pyridinone, 5-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-1,3,4-trimethyl-](/img/structure/B13964878.png)
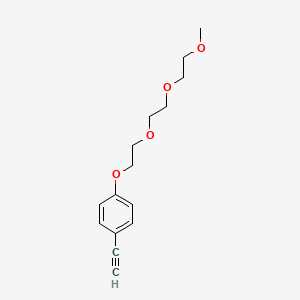
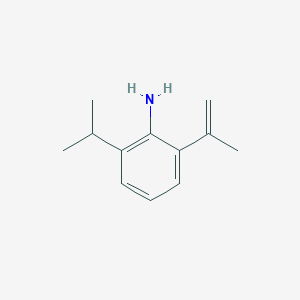
![1-(2,3-Dihydropyrrolo[2,1-b]oxazol-5-yl)ethanone](/img/structure/B13964890.png)
![2-(2-Amino-3-methylbutanoyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13964898.png)

